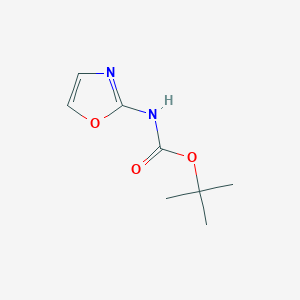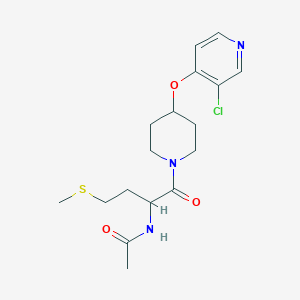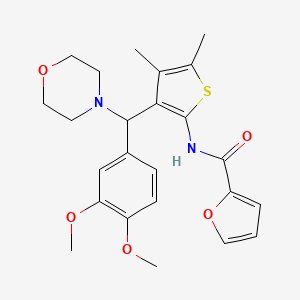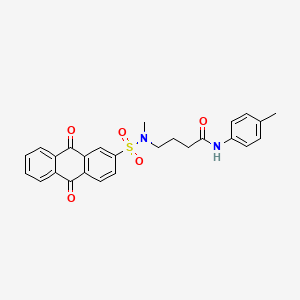
Oxazol-2-yl-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazol-2-yl-carbamic acid tert-butyl ester is a chemical compound with the formula C8H12N2O3 . It has a molecular weight of 184.1944 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-9-4-5-12-6/h4-5H,1-3H3,(H,9,10,11) . This indicates that the compound contains an oxazole ring (a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone ) attached to a carbamic acid tert-butyl ester group.Physical And Chemical Properties Analysis
This compound is a light yellow solid .Wirkmechanismus
Oxtoc exerts its biological effects by inhibiting the activity of acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in an increase in cholinergic neurotransmission. Oxtoc has been shown to be a reversible inhibitor of acetylcholinesterase, and its mechanism of action is similar to that of other carbamate inhibitors.
Biochemical and Physiological Effects:
Oxtoc has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that Oxtoc inhibits the activity of acetylcholinesterase in a dose-dependent manner. In vivo studies have shown that Oxtoc can cross the blood-brain barrier and exert its effects on the central nervous system. Oxtoc has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of Oxtoc is its specificity for acetylcholinesterase. This specificity allows researchers to study the role of acetylcholinesterase in biological systems without affecting other enzymes or neurotransmitters. However, one of the limitations of Oxtoc is its short half-life, which can make it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on Oxtoc. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of interest is the investigation of the potential therapeutic applications of Oxtoc in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, Oxtoc could be used as a chemical tool to study the role of carbamates in other biological systems. Finally, further research is needed to optimize the synthesis of Oxtoc and to develop more efficient methods for its production.
Synthesemethoden
The synthesis of Oxtoc involves the reaction of tert-butyl carbamate with 2-bromoacetophenone in the presence of a base. The resulting product is then treated with oxalyl chloride in the presence of a base to obtain Oxtoc. This synthesis method has been optimized to achieve high yields of Oxtoc.
Wissenschaftliche Forschungsanwendungen
Oxtoc has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary applications of Oxtoc is as a chemical tool to study the role of carbamates in biological systems. Oxtoc has been used to investigate the interaction of carbamates with acetylcholinesterase, an enzyme that plays a crucial role in the nervous system.
Eigenschaften
IUPAC Name |
tert-butyl N-(1,3-oxazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-9-4-5-12-6/h4-5H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXROIRWYICUEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2793144.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793146.png)


![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2793149.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2793150.png)
![(Z)-methyl 2-(6-methoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2793152.png)


![(3,4-Diethoxyphenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2793159.png)
![N,4-dimethyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2793161.png)
![5-chloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2793165.png)
